molecular formula C5H11BrZn B1599260 3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran CAS No. 92274-43-6

3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran

Cat. No.: B1599260
CAS No.: 92274-43-6
M. Wt: 216.4 g/mol
InChI Key: SCTRWKRSHGMHRI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran is a useful research compound. Its molecular formula is C5H11BrZn and its molecular weight is 216.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3-Methylbutylzinc bromide, also known as MFCD01311390 or 3-Methylbutylzinc bromide solution, is an organozinc compound . The primary targets of this compound are the molecules and structures it interacts with during the synthesis of advanced pharmaceutical intermediates .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can be used to prepare methyl 4-(3-methylbutanoyl)benzoate, a key starting material for the synthesis of indazole-based glucagon receptor antagonists . It can also react with deuterium-labeled aziridine and Me4 phen/NiCl2 to synthesize deuterium-labeled azanickelacyclobutane .

Biochemical Pathways

It plays a crucial role in the synthesis of advanced pharmaceutical intermediates , indicating its involvement in various biochemical synthesis pathways.

Result of Action

The result of the action of 3-Methylbutylzinc bromide is the production of key starting materials for the synthesis of various compounds. For example, it aids in the production of methyl 4-(3-methylbutanoyl)benzoate, a crucial starting material for the synthesis of indazole-based glucagon receptor antagonists .

Action Environment

The action of 3-Methylbutylzinc bromide is influenced by environmental factors such as temperature and the presence of other chemicals. It is typically stored at a temperature of 2-8°C . Its reactivity with other substances can also influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

3-Methylbutylzinc bromide solution plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to prepare methyl 4-(3-methylbutanoyl)benzoate, a key starting material for the synthesis of indazole-based glucagon receptor antagonists . The nature of these interactions often involves the formation of carbon-carbon bonds, which are crucial in the construction of complex molecular architectures.

Molecular Mechanism

At the molecular level, 3-Methylbutylzinc bromide solution exerts its effects through binding interactions with biomolecules. It can act as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. This reactivity is essential for enzyme inhibition or activation, as well as changes in gene expression. The compound’s ability to form stable complexes with other molecules underlies its utility in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylbutylzinc bromide solution can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is sensitive to air and moisture, which can lead to its degradation . Therefore, proper storage and handling are essential to maintain its reactivity and effectiveness in biochemical experiments.

Dosage Effects in Animal Models

The effects of 3-Methylbutylzinc bromide solution vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects in biochemical synthesis, while higher doses could lead to toxic or adverse effects. Studies on dosage thresholds and toxicity are crucial to understand the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

3-Methylbutylzinc bromide solution is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of complex molecules often involves enzymatic reactions that facilitate the incorporation of the 3-methylbutyl group into target compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Methylbutylzinc bromide solution within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. Understanding these processes is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of 3-Methylbutylzinc bromide solution affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is crucial for its role in biochemical reactions and its overall effectiveness in cellular processes .

Properties

IUPAC Name

bromozinc(1+);2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.BrH.Zn/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTRWKRSHGMHRI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran
Reactant of Route 2
3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran
Reactant of Route 3
3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran
Reactant of Route 4
3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran
Reactant of Route 5
3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran
Reactant of Route 6
3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran

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